3-(3-Bromo-4-hydroxyphenyl)propanoic acid 3-(3-Bromo-4-hydroxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 20146-10-5
VCID: VC8087645
InChI: InChI=1S/C9H9BrO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13)
SMILES: C1=CC(=C(C=C1CCC(=O)O)Br)O
Molecular Formula: C9H9BrO3
Molecular Weight: 245.07 g/mol

3-(3-Bromo-4-hydroxyphenyl)propanoic acid

CAS No.: 20146-10-5

Cat. No.: VC8087645

Molecular Formula: C9H9BrO3

Molecular Weight: 245.07 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Bromo-4-hydroxyphenyl)propanoic acid - 20146-10-5

Specification

CAS No. 20146-10-5
Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
IUPAC Name 3-(3-bromo-4-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C9H9BrO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13)
Standard InChI Key XNAOWXULVKRRJW-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CCC(=O)O)Br)O
Canonical SMILES C1=CC(=C(C=C1CCC(=O)O)Br)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

The molecular structure of 3-(3-bromo-4-hydroxyphenyl)propanoic acid consists of a three-carbon propanoic acid chain attached to a brominated and hydroxylated benzene ring. Key structural parameters include:

PropertyValueSource
Molecular FormulaC9H9BrO3\text{C}_9\text{H}_9\text{BrO}_3
Molecular Weight245.07 g/mol
Exact Mass243.97400
Melting Point78–79°C
Boiling Point371.7°C (predicted)
Density1.655 g/cm³ (predicted)
LogP (Partition Coefficient)2.17
Polar Surface Area (PSA)57.53 Ų

The compound’s moderate lipophilicity (LogP = 2.17) suggests balanced solubility in both aqueous and organic media, making it suitable for diverse reaction conditions . The hydroxyl group enhances hydrogen-bonding potential, while the bromine atom introduces steric and electronic effects that influence reactivity.

Stereochemical Considerations

Although 3-(3-bromo-4-hydroxyphenyl)propanoic acid itself lacks chiral centers, its amino-substituted derivatives, such as (3R)- and (3S)-3-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid (CAS 1336093-49-2 and 1027335-63-2), exhibit stereoisomerism . These enantiomers are synthesized for targeted biological studies, particularly in neurotransmitter receptor modulation .

Synthesis and Manufacturing

Industrial Production

Applications in Research and Industry

Pharmaceutical Intermediates

The bromine and hydroxyl groups make this compound a versatile building block for drug discovery. For example:

  • Neurological Agents: Brominated phenylpropanoic acids are precursors to excitatory amino acids like ±2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid, which modulate glutamate receptors .

  • Anticancer Scaffolds: Bromine’s electron-withdrawing properties enhance binding to enzymatic targets in oncology research.

Material Science

The compound’s aromatic and carboxylic functionalities contribute to its use in polymer synthesis, where it acts as a cross-linking agent or monomer for specialty resins.

Future Directions and Research Gaps

  • Eco-Toxicological Studies: Assessing environmental impact during industrial-scale production.

  • Catalytic Optimization: Developing greener bromination methods to reduce waste.

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